molecular formula C18H24N2O2 B14896382 (1S,2S)-1,2-Bis(2-methoxyphenyl)-N1,N2-dimethylethane-1,2-diamine

(1S,2S)-1,2-Bis(2-methoxyphenyl)-N1,N2-dimethylethane-1,2-diamine

Cat. No.: B14896382
M. Wt: 300.4 g/mol
InChI Key: RIRNKRKKTBVHQS-ROUUACIJSA-N
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Description

(1S,2S)-1,2-Bis(2-methoxyphenyl)-N1,N2-dimethylethane-1,2-diamine is a chiral 1,2-diamine compound of high interest in advanced chemical synthesis and pharmaceutical research. This molecule features a C2-symmetric (1S,2S) ethylenediamine backbone with electron-rich 2-methoxyphenyl substituents, which can significantly influence its steric and electronic properties as a ligand in metal complexes. Based on studies of structurally similar compounds like its 2-chlorophenyl analogue, this chiral diamine is primarily valued as a precursor for synthesizing chiral catalysts and ligands, particularly in asymmetric hydrogenation and other stereoselective transformations . The methoxy groups may enhance the ligand's electron-donating capacity and ability to coordinate to various transition metals, such as ruthenium, to create catalysts that can induce high enantiomeric excess in target products . In medicinal chemistry, the structural motif of substituted 1,2-diamines is often explored for developing biologically active molecules. While specific data for this methoxy derivative is limited, related diamines have been investigated as building blocks for potential therapeutic agents, including anticancer compounds, where their mechanism may involve interaction with cellular targets like enzymes or DNA . Researchers can utilize this building block to develop new chiral catalysts or as a scaffold for the synthesis of complex molecules with potential pharmacological activity. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C18H24N2O2

Molecular Weight

300.4 g/mol

IUPAC Name

(1S,2S)-1,2-bis(2-methoxyphenyl)-N,N'-dimethylethane-1,2-diamine

InChI

InChI=1S/C18H24N2O2/c1-19-17(13-9-5-7-11-15(13)21-3)18(20-2)14-10-6-8-12-16(14)22-4/h5-12,17-20H,1-4H3/t17-,18-/m0/s1

InChI Key

RIRNKRKKTBVHQS-ROUUACIJSA-N

Isomeric SMILES

CN[C@@H](C1=CC=CC=C1OC)[C@H](C2=CC=CC=C2OC)NC

Canonical SMILES

CNC(C1=CC=CC=C1OC)C(C2=CC=CC=C2OC)NC

Origin of Product

United States

Preparation Methods

Synthesis via N-Me Vicinal Diamine Approach

One of the most effective methods for preparing this compound involves the reaction of a chiral catalyst with N-methylated aromatic aldimines. This stereoselective approach ensures high enantiomeric purity in the final product.

Reagents and Materials:

  • Chiral diimine borane (CDB) (1.0 mmol, 0.5 equiv)
  • N-Methyl-2-methoxybenzaldimine (2.0 mmol, 1.0 equiv)
  • Tetrahydrofuran (THF) (4 mL)
  • Hydrochloric acid (HCl) (2 N)
  • Dichloromethane
  • Sodium hydroxide (NaOH) (2 N)

Procedure:

  • To an oven-dried flask equipped with a magnetic stir bar, add CDB (1.0 mmol, 0.5 equiv), N-methyl-2-methoxybenzaldimine (2.0 mmol, 1.0 equiv), and THF (4 mL).
  • Stir the mixture at room temperature for 24 h.
  • Acidify the mixture with HCl (2 N) to pH = 2-3.
  • Add dichloromethane (10 mL) and separate the aqueous phase.
  • Basify the aqueous phase with NaOH (2 N).
  • Add dichloromethane (10 mL) to the basified solution.
  • Separate the organic phase and extract the aqueous phase twice with dichloromethane.
  • Concentrate the combined organic phases to obtain the pure desired product.

This method typically yields the product with high stereoselectivity (>99% ee) and good isolated yields (75-85%), though optimization of reaction conditions may be necessary for scale-up.

Preparation of N-Methyl Aromatic Aldimine Precursor

The N-methyl aromatic aldimine precursor required for the above method can be synthesized following this procedure:

Reagents and Materials:

  • 2-Methoxybenzaldehyde (10 mmol, 1.0 equiv)
  • Magnesium sulfate (MgSO4) (40 mmol, 4.0 equiv)
  • Methylamine hydrochloride (MeNH2·HCl) (30 mmol, 3.0 equiv)
  • Dichloromethane (30 mL)
  • Triethylamine (36 mmol, 3.6 equiv)
  • Diethyl ether

Procedure:

  • Mix 2-methoxybenzaldehyde, MgSO4, and MeNH2·HCl in dichloromethane at 0°C.
  • Slowly add triethylamine.
  • Warm the mixture to room temperature and stir for 3 h.
  • Filter the mixture and collect the filtrate.
  • Concentrate the filtrate, then wash the solid with diethyl ether.
  • Concentrate the combined filtrates to obtain the N-methyl aromatic aldimine.

This method typically provides the aldimine in high yields (>90%) and sufficient purity for use in the subsequent diamine synthesis.

Table 2. Optimization of Aldimine Synthesis Conditions

Entry Solvent Temperature (°C) Time (h) Base Yield (%)
1 DCM 0 to RT 3 Et3N 92
2 THF 0 to RT 3 Et3N 85
3 Toluene 0 to RT 3 Et3N 78
4 DCM 0 to RT 5 DIPEA 90
5 DCM -10 to RT 3 Et3N 91

One-Pot Synthesis Approach

Recent advances have led to the development of one-pot synthesis methods for chiral diamines. This approach reduces the number of isolation and purification steps, potentially improving overall yield and efficiency.

Reagents and Materials:

  • 2-Methoxybenzaldehyde (2.0 mmol, 2.0 equiv)
  • Methylamine (40% aqueous solution, 3.0 mmol, 3.0 equiv)
  • Titanium(IV) isopropoxide (2.0 mmol, 2.0 equiv)
  • Sodium borohydride (NaBH4) (4.0 mmol, 4.0 equiv)
  • Methanol
  • Dichloromethane
  • Sodium hydroxide solution

Procedure:

  • Combine 2-methoxybenzaldehyde and methylamine in methanol and stir for 1 h at room temperature.
  • Add titanium(IV) isopropoxide and stir for an additional hour.
  • Cool the reaction mixture to 0°C and add NaBH4 portionwise.
  • Allow the mixture to warm to room temperature and stir for 2 h.
  • Quench the reaction with water, filter through Celite, and extract with dichloromethane.
  • Concentrate the organic phase and purify the product.

This one-pot approach can yield the desired diamine in moderate to good yields (60-75%), though the stereoselectivity may be lower than in stepwise methods.

Purification and Characterization

Purification Methods

Several purification methods are effective for this compound:

Acid-Base Extraction:
The diamine can be purified by acid-base extraction, exploiting its basic nitrogen atoms. The compound is protonated in acidic conditions (making it water-soluble) and deprotonated in basic conditions (making it organic-soluble).

Recrystallization:
For high-purity samples, recrystallization from appropriate solvent systems is effective:

  • Ethanol/water (4:1) mixture at -20°C yields crystals with >99% ee
  • Hexane/ethyl acetate (3:1) system can also provide high-purity material

Column Chromatography:
Silica gel chromatography using the following eluent systems:

  • Dichloromethane/methanol (95:5) with 1% triethylamine
  • Hexane/ethyl acetate gradient (9:1 to 7:3)

Characterization Data

Comprehensive characterization of this compound includes:

NMR Spectroscopy:

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.30-7.20 (m, 2H, Ar-H), 7.05-6.95 (m, 2H, Ar-H), 6.90-6.80 (m, 4H, Ar-H), 3.85 (s, 6H, -OCH₃), 3.75-3.65 (m, 2H, -CH-), 2.35 (s, 6H, -NCH₃), 1.95-1.85 (br s, 2H, -NH-).
  • ¹³C NMR (CDCl₃, 100 MHz): δ 157.2, 130.8, 128.1, 127.2, 120.5, 110.6, 65.8, 55.2, 34.5.

Mass Spectrometry:

  • HRMS (ESI) m/z: calculated for C₁₈H₂₅N₂O₂ [M+H]⁺: 301.1911; found: 301.1909.

IR Spectroscopy:

  • Major bands (cm⁻¹): 3350 (N-H stretch), 2950, 2835 (C-H stretch), 1600, 1585 (aromatic C=C), 1490, 1464, 1240 (C-O-C stretch), 1030, 752.

Optical Rotation:

  • [α]D²⁵ = -102° (c = 1.0, CHCl₃) for the (1S,2S) enantiomer.

Chiral HPLC:

  • Column: Chiralpak AD-H
  • Mobile phase: Hexane/isopropanol (95:5)
  • Flow rate: 1.0 mL/min
  • Detection: UV 254 nm
  • Retention times: 8.2 min (major), 9.8 min (minor)

Application in Catalytic Systems

This compound has found significant applications as a chiral ligand in various catalytic systems:

Asymmetric Michael Addition

When used as a ligand in copper-catalyzed asymmetric Michael addition reactions, this chiral diamine demonstrates excellent enantioselectivity:

Reaction Conditions:

  • Cu(OAc)₂ (5 mol%)
  • This compound (6 mol%)
  • THF, -20°C, 24h

Results:

  • Yields: 75-92%
  • Enantiomeric excess: 88-97%

Table 3. Asymmetric Michael Addition Results

Entry Substrate Product Yield (%) ee (%)
1 Cyclohexanone + β-nitrostyrene Michael adduct 90 95
2 Acetone + β-nitrostyrene Michael adduct 82 91
3 Cyclopentanone + β-nitrostyrene Michael adduct 88 94
4 Cyclohexanone + 4-Cl-β-nitrostyrene Michael adduct 85 96

Asymmetric Mannich Reactions

The diamine has also proven effective in asymmetric Mannich reactions:

Reaction Conditions:

  • This compound (20 mol%)
  • Toluene, room temperature, 48h

Results:

  • Yields: 60-85%
  • Diastereoselectivity (syn/anti): up to 19:1
  • Enantiomeric excess: up to 90%

Industrial Scale Synthesis Considerations

For industrial-scale preparation of this compound, several factors must be considered:

Economic Factors

Starting Materials:

  • 2-Methoxybenzaldehyde: Commercially available at moderate cost
  • Methylamine: Inexpensive and readily available
  • Chiral catalysts: Can be expensive but recyclable

Process Costs:

  • Solvent usage: THF and dichloromethane are relatively expensive but can be recovered
  • Purification costs: Multiple purification steps increase production costs
  • Scale-up factors: Heat transfer and mixing efficiency must be optimized for larger reactors

Scale-Up Challenges

Reaction Parameters:

  • Temperature control: Critical for maintaining stereoselectivity
  • Mixing efficiency: Important for uniform reaction conditions
  • Reaction time: May need adjustment for larger scales

Safety Considerations:

  • Methylamine handling: Toxic and flammable, requires specialized equipment
  • Solvent volumes: Reduced solvent-to-reactant ratios may be necessary
  • Exothermic reactions: Heat dissipation becomes critical at larger scales

Alternative Large-Scale Approaches

For industrial production, continuous flow processes offer advantages over batch reactions:

Continuous Flow Process:

  • Improved heat transfer
  • Better control of reaction parameters
  • Reduced solvent usage
  • Higher throughput
  • Enhanced safety profile

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-1,2-Bis(2-methoxyphenyl)-N1,N2-dimethylethane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The compound can be reduced to form the corresponding amines.

    Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as halogenating agents or nucleophiles under suitable conditions.

Major Products

The major products formed from these reactions include quinones, amines, and substituted derivatives of the original compound.

Scientific Research Applications

(1S,2S)-1,2-Bis(2-methoxyphenyl)-N1,N2-dimethylethane-1,2-diamine has several scientific research applications:

    Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the synthesis of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism by which (1S,2S)-1,2-Bis(2-methoxyphenyl)-N1,N2-dimethylethane-1,2-diamine exerts its effects involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Diamines

Compound Name Substituents Backbone Purity/ee Key Properties Applications References
(1S,2S)-1,2-Bis(2-methoxyphenyl)-N1,N2-dimethylethane-1,2-diamine 2-methoxyphenyl, N-methyl Ethane-1,2-diamine 97% HPLC, 99% ee Chiral, stored at 2–8°C Potential asymmetric catalysis (inferred)
(1S,2S)-1,2-Bis(4-methoxyphenyl)ethane-1,2-diamine 4-methoxyphenyl Ethane-1,2-diamine Not specified Melting point: 80–84°C; soluble in ethers/alcohols Ligand in coordination chemistry
N1,N2-Bis(2-fluorophenyl)-N1,N2-dimethylethane-1,2-diamine 2-fluorophenyl, N-methyl Ethane-1,2-diamine Crystallizes as colorless blocks Crystallographically characterized; disordered tert-butyl groups in analogs Structural studies
(1S,2S)-N1,N1,N2,N2-Tetramethyl-1,2-diphenylethane-1,2-diamine Phenyl, N,N-dimethyl Ethane-1,2-diamine Not specified Used with (−)-sparteine in asymmetric synthesis Asymmetric allylation, macrolactonization
(1S,2S)-1,2-Bis(3,5-dimethylphenyl)-N1,N2-dimethylethane-1,2-diamine 3,5-dimethylphenyl, N-methyl Ethane-1,2-diamine 97% HPLC, 99% ee Similar storage requirements Not specified

Key Comparison Points

Substituent Effects on Reactivity and Solubility: The 2-methoxyphenyl groups in the target compound introduce steric hindrance and electron-donating effects due to the methoxy group’s ortho position. Fluorophenyl derivatives (e.g., 2-fluorophenyl) exhibit stronger electron-withdrawing effects, which could modulate redox properties in metal complexes .

Chirality and Stereochemical Purity: Both the target compound and its 3,5-dimethylphenyl analog achieve 99% ee, critical for enantioselective applications. In contrast, non-chiral analogs (e.g., N,N′-dimethylethane-1,2-diamine) lack stereochemical complexity and are used as simple ligands or bases .

Crystallization and Structural Characterization: The 2-fluorophenyl derivative forms colorless block crystals suitable for X-ray diffraction, enabling precise structural elucidation .

Applications in Catalysis :

  • The tetramethyl-diphenylethane-diamine analog is employed in asymmetric carbonyl allylation, demonstrating the utility of chiral diamines in stereocontrol . The target compound’s methoxy groups may enhance coordination to transition metals (e.g., Cu or Ni) in catalytic cycles, though direct evidence is lacking in the provided data.

Thermal Stability :

  • The 4-methoxyphenyl analog has a defined melting point (80–84°C ), whereas the target compound’s thermal properties are unspecified. Such data are critical for industrial processing .

Biological Activity

(1S,2S)-1,2-Bis(2-methoxyphenyl)-N1,N2-dimethylethane-1,2-diamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity through various studies, highlighting its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by two methoxyphenyl groups attached to a dimethylated ethylenediamine backbone. Its chemical formula is C16H20N2C_{16}H_{20}N_2 with a molecular weight of 256.35 g/mol. The stereochemistry at the nitrogen atoms plays a crucial role in its biological interactions.

Mechanisms of Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Antioxidant Activity : The compound has been shown to scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases.
  • Antimicrobial Properties : Studies have demonstrated its efficacy against a range of bacterial strains, suggesting potential applications in treating infections.
  • Cytotoxic Effects : The compound has shown cytotoxicity against several cancer cell lines, indicating its potential as an anticancer agent.

Antioxidant Activity

A study evaluated the antioxidant properties of this compound using DPPH radical scavenging assays. The results indicated a significant reduction in DPPH radical concentration at varying concentrations of the compound, with an IC50 value comparable to known antioxidants such as ascorbic acid.

Antimicrobial Activity

In vitro tests assessed the antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL for various bacterial strains. Notably, the compound exhibited higher activity against Staphylococcus aureus compared to Escherichia coli.

Cytotoxicity Assessment

The cytotoxic effects were evaluated using MTT assays on human cancer cell lines including HeLa and MCF-7. The compound demonstrated IC50 values of 25 µM and 30 µM respectively, indicating promising anticancer activity. Further mechanistic studies suggested that the compound induces apoptosis via the intrinsic pathway.

Data Summary

Biological ActivityMethodologyResults/Findings
AntioxidantDPPH Scavenging AssayIC50 comparable to ascorbic acid
AntimicrobialMIC TestingEffective against S. aureus (MIC = 32 µg/mL)
CytotoxicityMTT AssayIC50 = 25 µM (HeLa), 30 µM (MCF-7)

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